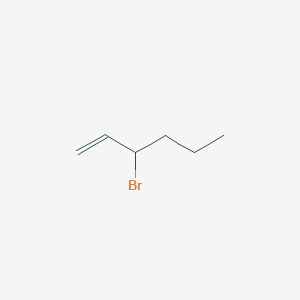

3-Bromo-1-hexene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

54684-73-0 |

|---|---|

Molekularformel |

C6H11Br |

Molekulargewicht |

163.06 g/mol |

IUPAC-Name |

3-bromohex-1-ene |

InChI |

InChI=1S/C6H11Br/c1-3-5-6(7)4-2/h4,6H,2-3,5H2,1H3 |

InChI-Schlüssel |

UTVCDGRAYVLNBH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C=C)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1-hexene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 3-Bromo-1-hexene. It includes a summary of its physicochemical data, detailed experimental protocols for its synthesis, and visual representations of key chemical processes. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.

Chemical Structure and Identification

This compound is an organobromine compound and a constitutional isomer of other bromohexenes. Its structure is characterized by a six-carbon chain with a double bond at the first position (between C1 and C2) and a bromine atom attached to the third carbon. This allylic bromide is a versatile intermediate in organic synthesis.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | 3-bromohex-1-ene[1] |

| CAS Number | 54684-73-0[1] |

| Molecular Formula | C₆H₁₁Br[1] |

| SMILES | CCCC(Br)C=C[1] |

| InChI | InChI=1S/C6H11Br/c1-3-5-6(7)4-2/h4,6H,2-3,5H2,1H3[1] |

| InChIKey | UTVCDGRAYVLNBH-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that experimental values can vary slightly depending on the source and purity of the sample.

Table 2: Physicochemical Properties of this compound and its Isomers

| Property | This compound | (Z)-1-Bromo-3-hexene | (E)-1-Bromo-3-hexene | 6-Bromo-1-hexene |

| Molecular Weight ( g/mol ) | 163.06[1] | 163.06[2] | 163.06[3] | 163.06 |

| Boiling Point (°C) | 141.2 at 760 mmHg | 149-151 | Not available | 47-51 at 16 mmHg |

| Density (g/mL) | 1.196 | Not available | Not available | 1.22 at 25 °C |

| Refractive Index | 1.459 | 1.4715 (20 °C) | Not available | 1.465 (20 °C) |

Experimental Protocols

The synthesis of bromohexene isomers often involves the bromination of a corresponding alcohol or alkene. Due to allylic rearrangement, the synthesis of a specific isomer can be challenging and often results in a mixture of products. Below are detailed experimental protocols for reactions related to bromohexenes.

Synthesis of 1-Bromo-3-hexene (B2517785) from 3-hexen-1-ol

A common route to synthesize 1-bromo-3-hexene involves the reaction of 3-hexen-1-ol with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[4][5] During this reaction, allylic rearrangement can occur, leading to the formation of this compound as a byproduct.[4]

Using Phosphorus Tribromide (PBr₃): [5][6]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with trans-3-hexen-1-ol (B1233542) and anhydrous diethyl ether under a nitrogen atmosphere and cooled to 0 °C in an ice bath.[5]

-

Addition of Reagent: Phosphorus tribromide (approximately 0.33 to 0.4 equivalents) dissolved in anhydrous diethyl ether is added dropwise to the stirred solution of the alcohol.[6]

-

Reaction Progression: The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature, with the progress monitored by thin-layer chromatography (TLC).[5][6]

-

Workup: The reaction is quenched by carefully pouring the mixture over ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.[6]

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield 1-bromo-3-hexene.[5]

Potential Side Reaction: Allylic Rearrangement

During the synthesis, the intermediate allylic carbocation is resonance-stabilized, which can lead to the formation of the constitutional isomer, this compound.[4] Careful control of reaction conditions, such as temperature, can help to minimize this rearrangement.[4]

Figure 1. Synthetic pathway to 1-Bromo-3-hexene and the competing allylic rearrangement leading to this compound.

O-Alkylation of Phenols using 1-Bromo-3-hexene

1-Bromo-3-hexene can be employed as an alkylating agent to introduce a hexenyl group onto nucleophiles, such as phenols.[7]

-

Reaction Setup: To a round-bottom flask containing a solution of a substituted phenol (B47542) in an anhydrous solvent like acetone, an anhydrous base such as potassium carbonate is added.[7]

-

Addition of Alkylating Agent: 1-Bromo-3-hexene is added to the stirred mixture.[7]

-

Reaction Conditions: The reaction mixture is heated to reflux and monitored by TLC until completion.[7]

-

Workup and Purification: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether and washed with saturated sodium bicarbonate solution and brine. After drying and solvent removal, the crude product is purified by column chromatography.[7]

Figure 2. Experimental workflow for the O-alkylation of a phenol using 1-Bromo-3-hexene.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound and its isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity and stereochemistry of the molecule. For 1-bromo-3-hexene, the coupling constants (J-values) of the vinylic protons can be used to distinguish between the (E) and (Z) isomers.[8] The presence of isomeric impurities, such as this compound, will result in additional, distinct sets of peaks in the NMR spectrum.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum of a bromohexene will show characteristic peaks for C-H stretching of the alkene and alkane portions, as well as a C=C stretching vibration.[9] For instance, a sharp absorption around 3000 cm⁻¹ corresponds to the sp² C-H stretching, a band near 1590-1680 cm⁻¹ is indicative of the C=C stretch, and sp³ C-H stretches appear just below 3000 cm⁻¹.[9]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. A key feature to look for in the mass spectrum of a bromo-compound is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[10]

Public databases such as PubChem provide access to some spectroscopic information for various bromohexene isomers.[1][2]

Conclusion

This compound and its isomers are valuable intermediates in organic synthesis. A thorough understanding of their chemical properties, structural characteristics, and synthetic methodologies is essential for their effective application in research and development. The information and protocols provided in this guide are intended to support scientists in their work with these versatile chemical building blocks.

References

- 1. 3-Bromohex-1-ene | C6H11Br | CID 19963847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hexene, 1-bromo-, (3Z)- | C6H11Br | CID 6436340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-3-hexene | C6H11Br | CID 6537741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. brainly.com [brainly.com]

- 10. benchchem.com [benchchem.com]

3-Bromo-1-hexene CAS number and molecular weight

This technical guide provides comprehensive information on 3-Bromo-1-hexene, tailored for researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis, and relevant experimental protocols.

Physicochemical Properties and Identifiers

This compound is a halogenated alkene used in various organic synthesis applications. Its key identifiers and properties are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 54684-73-0 | [1] |

| Molecular Formula | C6H11Br | [1] |

| Molecular Weight | 163.06 g/mol | [1] |

| IUPAC Name | 3-bromohex-1-ene | [1] |

| SMILES | CCCC(C=C)Br | [1] |

| InChI Key | UTVCDGRAYVLNBH-UHFFFAOYSA-N | [1] |

It is important to distinguish this compound from its isomers, such as 1-Bromo-3-hexene, which has different CAS numbers for its (Z) and (E) isomers (5009-31-4 and 63281-96-9, respectively).[2][3][4] The molecular weight of these isomers is approximately 163.057 g/mol .[3][5]

Experimental Protocols

A representative method for the synthesis of allylic bromides, such as this compound, involves the reaction of the corresponding alcohol with a brominating agent. A general procedure is outlined below.

Synthesis of this compound from 1-Hexen-3-ol

-

Materials: 1-Hexen-3-ol, Phosphorus tribromide (PBr3), Diethyl ether (anhydrous), Sodium bicarbonate (saturated solution), Magnesium sulfate (B86663) (anhydrous).

-

Procedure:

-

In a round-bottom flask cooled in an ice bath, dissolve 1-Hexen-3-ol in anhydrous diethyl ether.

-

Slowly add phosphorus tribromide to the solution with constant stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully pouring the mixture over ice.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by distillation.

-

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized compound like this compound.

Caption: Workflow for Synthesis and Characterization.

References

Synthesis of 3-Bromo-1-hexene from 1-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the synthetic pathway for producing 3-bromo-1-hexene from the starting material 1-hexanol (B41254). The synthesis is a two-step process involving the initial dehydration of 1-hexanol to 1-hexene (B165129), followed by the allylic bromination of the resulting alkene. This guide provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and expected outcomes, with a focus on data presentation and procedural clarity for reproducibility in a research and development setting.

Overview of the Synthetic Strategy

The conversion of 1-hexanol to this compound is not a direct transformation but proceeds through an intermediate, 1-hexene. The overall synthetic route can be summarized as follows:

-

Dehydration of 1-hexanol: The primary alcohol, 1-hexanol, is first converted to its corresponding alkene, 1-hexene, through an acid-catalyzed dehydration reaction.

-

Allylic Bromination of 1-hexene: The intermediate, 1-hexene, then undergoes a free-radical substitution reaction at the allylic position to yield the desired product, this compound. A significant competing reaction during this step is allylic rearrangement, which leads to the formation of the isomeric byproduct, 1-bromo-2-hexene.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reaction Conditions and Yields for the Synthesis of 1-hexene from 1-hexanol

| Parameter | Value | Reference |

| Catalyst | Hafnium triflate (Hf(OTf)₄) | [1] |

| Temperature | 180 °C | [1] |

| Reaction Time | >1 hour | [1] |

| Yield | Up to 50% (batch conditions) | [1] |

Note: The dehydration of 1-hexanol can also be achieved with other acid catalysts, such as sulfuric acid or triflic acid, though reaction conditions and yields may vary. The formation of dihexyl ether is a notable side reaction.[1]

Table 2: Reaction Conditions and Product Distribution for the Allylic Bromination of 1-hexene

| Parameter | Value | Reference |

| Brominating Agent | N-Bromosuccinimide (NBS) | [2][3] |

| Initiator | Benzoyl peroxide | [2] |

| Solvent | Carbon tetrachloride (CCl₄) or Cyclohexane | [2][3] |

| Temperature | 60–80°C (reflux) | [2][3] |

| Product Distribution | ||

| This compound | ~10% | [3] |

| 1-Bromo-2-hexene (E/Z isomers) | ~56% | [3] |

| Overall Yield (isomeric mixture) | ~65–75% | [2] |

Note: The product distribution highlights the prevalence of the rearranged product, 1-bromo-2-hexene, which presents a significant purification challenge.[3][4] Separation of these isomers often requires careful fractional distillation or flash column chromatography.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound from 1-hexanol.

Experiment 1: Synthesis of 1-hexene from 1-hexanol (Dehydration)

Materials:

-

1-hexanol

-

Hafnium triflate (Hf(OTf)₄) or another suitable acid catalyst

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Distillation apparatus

-

Round-bottom flask

-

Heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add 1-hexanol and a catalytic amount of hafnium triflate (e.g., 0.5 mol%).

-

Dehydration: Heat the mixture to 180 °C with vigorous stirring. The 1-hexene product will distill as it is formed.

-

Work-up: Collect the distillate in a flask cooled in an ice bath. Wash the distillate with water to remove any remaining acid and unreacted alcohol.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Purify the crude 1-hexene by fractional distillation to obtain the final product.

Experiment 2: Synthesis of this compound from 1-hexene (Allylic Bromination)

Materials:

-

1-hexene

-

N-Bromosuccinimide (NBS), recrystallized

-

Benzoyl peroxide or another radical initiator

-

Carbon tetrachloride (CCl₄) or cyclohexane, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or UV lamp

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-hexene in a suitable solvent (e.g., cyclohexane).[3]

-

Addition of Reagents: Add N-bromosuccinimide (1.5 equivalents) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide) to the mixture.[3]

-

Reaction Initiation: Heat the mixture to reflux under the radiation of a 60W lamp to initiate the radical chain reaction.[3]

-

Reaction Progression: Maintain the reaction at reflux until the reaction is complete, which can be monitored by observing the consumption of NBS (NBS is denser than the solvent and will sink).

-

Work-up: Cool the reaction mixture to room temperature and remove the succinimide (B58015) byproduct by vacuum filtration.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of this compound and 1-bromo-2-hexene, should be purified by fractional distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel using a non-polar eluent like hexane (B92381) to separate the isomers.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key transformations and the overall experimental workflow.

Caption: Reaction pathway for the synthesis of this compound from 1-hexanol.

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Spectroscopic Profile of 3-Bromo-1-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-1-hexene (C₆H₁₁Br), a halogenated alkene with applications in organic synthesis. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The information is presented to support researchers in the identification, characterization, and utilization of this compound in synthetic chemistry and drug development.

Molecular Structure and Spectroscopic Overview

This compound is a constitutional isomer of other brominated hexenes, and its spectroscopic signature is key to its unambiguous identification. The presence of a bromine atom and a terminal double bond gives rise to characteristic signals in various spectroscopic techniques. It is important to distinguish this compound from its isomers, such as 1-Bromo-3-hexene, as they can be potential byproducts in its synthesis.[1]

The general workflow for the spectroscopic analysis of this compound involves isolating the compound and then subjecting it to NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts for the protons in this compound are summarized below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| =CH- (H1) | 5.75 - 5.95 | ddd |

| =CH₂ (H2) | 5.15 - 5.35 | m |

| -CH(Br)- (H3) | 4.10 - 4.30 | m |

| -CH₂- (H4) | 1.80 - 2.00 | m |

| -CH₂- (H5) | 1.35 - 1.55 | m |

| -CH₃ (H6) | 0.85 - 1.05 | t |

Note: Predicted data is based on established spectroscopic principles and may vary from experimental values.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

| Carbon Assignment | Chemical Shift (ppm) |

| C1 (=CH₂) | ~117.8 |

| C2 (=CH) | ~138.5 |

| C3 (-CH(Br)) | ~59.0 |

| C4 (-CH₂) | ~38.0 |

| C5 (-CH₂) | ~19.5 |

| C6 (-CH₃) | ~13.8 |

Note: The presented data is based on publicly available spectra and may be subject to variations based on experimental conditions.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| =C-H Stretch | 3070 - 3090 | Medium |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| C=C Stretch | 1640 - 1650 | Medium |

| =C-H Bend (out-of-plane) | 910 - 990 | Strong |

| C-Br Stretch | 550 - 650 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic M+ and M+2 isotopic pattern for the molecular ion and bromine-containing fragments.[3]

| m/z Ratio | Fragment Ion | Interpretation |

| 162/164 | [C₆H₁₁Br]⁺• | Molecular ion (M⁺•) showing the bromine isotope pattern. |

| 83 | [C₆H₁₁]⁺ | Loss of the bromine radical (•Br). |

| 41 | [C₃H₅]⁺ | Allyl cation, often a prominent peak. |

Experimental Protocols

The following are generalized methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher).[3]

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) may be added as an internal standard.[3]

-

¹H NMR Acquisition :

-

¹³C NMR Acquisition :

-

Data Processing : The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline corrections.[1]

IR Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.[3]

-

Sample Preparation : For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[3]

-

Data Acquisition :

-

Data Processing : The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.[3]

Mass Spectrometry

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Methodology :

-

Data Analysis : The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, paying close attention to the isotopic distribution of bromine.[3]

References

Physical properties of 3-Bromo-1-hexene (boiling point, density)

This in-depth technical guide provides a comprehensive overview of the physical properties of 3-Bromo-1-hexene, with a specific focus on its boiling point and density. Designed for researchers, scientists, and professionals in drug development, this document compiles available data, outlines detailed experimental methodologies for the determination of these properties, and presents logical workflows for these procedures.

Core Physical Properties

This compound is a halogenated alkene with the chemical formula C₆H₁₁Br. Its physical characteristics are crucial for its handling, application in synthesis, and for purification processes. The key physical properties are summarized in the table below. It is important to note that properties can vary slightly depending on the specific isomer.

| Physical Property | Value | Isomer |

| Boiling Point | 149-151 °C | (Z)-3-Bromo-1-hexene[1] |

| 47-51 °C at 16 mmHg | 6-Bromo-1-hexene | |

| Density | 1.213 g/mL | (Z)-3-Bromo-1-hexene[1] |

| 1.22 g/mL at 25 °C | 6-Bromo-1-hexene |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For accurate determination, especially for compounds that may decompose at higher temperatures, distillation under reduced pressure is often employed.

Methodology: Simple Distillation at Atmospheric Pressure

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head, ensuring it accurately measures the temperature of the vapor that is distilling.

-

Sample Preparation: The round-bottom flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Data Collection: As the liquid boils, the vapor rises, condenses in the condenser, and the distillate is collected in the receiving flask. The temperature is recorded when it stabilizes, which indicates the boiling point of the substance.

Methodology: Vacuum Distillation

For substances that have high boiling points at atmospheric pressure, vacuum distillation is the preferred method to prevent decomposition.

-

Apparatus Setup: A vacuum distillation apparatus is set up, which is similar to the simple distillation setup but includes a vacuum adapter and is connected to a vacuum source. All glassware connections must be airtight.

-

Procedure: The procedure is similar to simple distillation, but a vacuum is applied to the system. This lowers the pressure inside the apparatus, and consequently, the temperature at which the liquid boils.

-

Pressure and Temperature Recording: The pressure within the system is carefully monitored and recorded along with the observed boiling temperature. This allows for the calculation of the normal boiling point (at 760 mmHg) using a nomograph or the Clausius-Clapeyron equation if the enthalpy of vaporization is known.

Determination of Density

The density of a substance is its mass per unit volume. For liquids, this is typically measured using a pycnometer or a graduated cylinder and a balance for less precise measurements.

Methodology: Using a Pycnometer

-

Mass of the Empty Pycnometer: A clean, dry pycnometer is accurately weighed on an analytical balance.

-

Mass of the Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature, and any excess is wiped off. The pycnometer is then reweighed.

-

Mass of the Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with this compound. It is weighed again.

-

Calculation: The density of the sample is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Water) * Density of Water at the experimental temperature.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for Boiling Point Determination by Distillation.

Caption: Workflow for Density Determination using a Pycnometer.

References

An In-depth Technical Guide to the (E) and (Z) Isomers of 3-Bromo-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (E) and (Z) isomers of 3-Bromo-1-hexene, versatile building blocks in organic synthesis. Due to their unique structural features, these isomers serve as valuable precursors in the synthesis of complex molecules, including natural products and pharmacologically active compounds. This document details their synthesis, physical and spectroscopic properties, and key reaction mechanisms.

Core Concepts

This compound is a halogenated alkene that exists as two geometric isomers: (E)-3-bromo-1-hexene and (Z)-3-bromo-1-hexene. The stereochemistry of these isomers significantly influences their physical properties and reactivity, making their stereoselective synthesis and characterization crucial for their application in targeted chemical synthesis.

Physicochemical Properties

The physical properties of the (E) and (Z) isomers of this compound are summarized in the table below. These differences are critical for their separation and purification.

| Property | (E)-3-Bromo-1-hexene | (Z)-3-Bromo-1-hexene |

| Molecular Formula | C₆H₁₁Br | C₆H₁₁Br |

| Molecular Weight | 163.06 g/mol [1] | 163.06 g/mol [2] |

| CAS Number | 63281-96-9[1] | 5009-31-4[2] |

| Boiling Point | Not explicitly available | 149-151 °C[3] |

| Refractive Index | Not explicitly available | 1.4715 (20 °C)[3] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and differentiation of the (E) and (Z) isomers. The following tables summarize key predicted and reported spectroscopic data.

¹H NMR Spectroscopy (Predicted Chemical Shifts)

| Proton Assignment | (E)-3-Bromo-1-hexene | (Z)-3-Bromo-1-hexene |

| -CH₂Br | ~3.98 ppm (t)[4] | ~3.95 ppm (t)[4] |

| -CH₂CH= | ~2.5 ppm (q)[4] | ~2.6 ppm (q)[4] |

| =CH-CH₂- | ~5.5 ppm (m)[4] | ~5.5 ppm (m)[4] |

| =CH-CH₂CH₃ | ~5.6 ppm (m)[4] | ~5.6 ppm (m)[4] |

| -CH₂CH₃ | ~2.0 ppm (quintet)[4] | ~2.1 ppm (quintet)[4] |

| -CH₃ | ~0.95 ppm (t)[4] | ~1.0 ppm (t)[4] |

¹³C NMR Spectroscopy (Predicted Chemical Shifts)

| Carbon Assignment | (E)-3-Bromo-1-hexene | (Z)-3-Bromo-1-hexene |

| -CH₂Br | ~39 ppm[4] | ~33 ppm[4] |

| -CH₂CH= | ~40 ppm[4] | ~34 ppm[4] |

| =CH-CH₂- | ~130 ppm[4] | ~128 ppm[4] |

| =CH-CH₂CH₃ | ~135 ppm[4] | ~134 ppm[4] |

| -CH₂CH₃ | ~25 ppm[4] | ~20 ppm[4] |

| -CH₃ | ~14 ppm[4] | ~14 ppm[4] |

Infrared (IR) Spectroscopy (Predicted Frequencies)

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| =C-H Stretch | 3000 - 3100 | Medium[4] |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong[4] |

| C=C Stretch | 1640 - 1680 | Medium[4] |

| C-Br Stretch | 500 - 600 | Strong[4] |

Mass Spectrometry (MS)

| m/z | Proposed Fragment | Notes |

| 162/164 | [C₆H₁₁Br]⁺• | Molecular ion peak (M⁺•), showing the characteristic 1:1 isotopic pattern for bromine.[4] |

| 83 | [C₆H₁₁]⁺ | Loss of •Br radical.[4] |

| 67 | [C₅H₇]⁺ | Allylic cleavage.[4] |

| 55 | [C₄H₇]⁺ | Further fragmentation.[4] |

Experimental Protocols

Stereoselective Synthesis of (Z)-3-Bromo-1-hexene from (Z)-3-hexen-1-ol.[5]

This protocol describes the conversion of (Z)-3-hexen-1-ol to (Z)-3-bromo-1-hexene using phosphorus tribromide (PBr₃), a reaction that proceeds with high stereoselectivity.

Materials:

-

(Z)-3-hexen-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of (Z)-3-hexen-1-ol (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add phosphorus tribromide (0.33 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield crude (Z)-3-bromo-1-hexene.

-

Purify the crude product by distillation.

General Protocol for Spectroscopic Data Acquisition.[4]

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of the this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Acquire spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

For ¹H NMR, use a standard single-pulse sequence. Typically, 16-64 scans are acquired.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is necessary.

Infrared (IR) Spectroscopy:

-

For a neat liquid sample, prepare a thin film between two salt plates (e.g., NaCl or KBr).

-

Acquire the spectrum using an FTIR spectrometer.

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC-MS).

-

Utilize an appropriate ionization method, such as electron ionization (EI).

-

Analyze the resulting mass spectrum for the molecular ion peak and fragmentation pattern, paying close attention to the bromine isotope pattern.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving (E) and (Z)-3-bromo-1-hexene are not extensively documented, their synthetic pathways and reaction mechanisms provide logical workflows and relationships that are crucial for their application.

Synthesis of (Z)-3-Bromo-1-hexene

References

The Dual Nature of 3-Bromo-1-hexene: A Technical Guide to its Reactivity and Stability for Researchers and Drug Development Professionals

An In-depth Analysis of a Versatile Allylic Halide Building Block

Abstract

3-Bromo-1-hexene, a key organobromine compound, presents a compelling case study in the delicate balance between reactivity and stability. Its structure, featuring both a reactive allylic bromide and a terminal double bond, makes it a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical properties, reaction kinetics, and stability profile of this compound. Detailed experimental protocols for its synthesis and key reactions are presented, alongside a critical analysis of its decomposition pathways and recommended storage conditions to ensure its integrity. This document aims to serve as a vital resource for researchers, scientists, and drug development professionals leveraging this bifunctional molecule in their synthetic endeavors.

Physicochemical Properties and Structural Characteristics

This compound, with the molecular formula C₆H₁₁Br, is a colorless liquid. The presence of both an alkene and an alkyl halide functional group dictates its chemical behavior. The key structural feature is the bromine atom at the allylic position (C3), which significantly influences the reactivity of the C-Br bond and the adjacent double bond.

Table 1: Physicochemical Data of Bromohexene Isomers

| Property | This compound | 1-Bromo-3-hexene (Z-isomer) | 6-Bromo-1-hexene |

| CAS Number | 54684-73-0[1] | 5009-31-4[2][3] | 2695-47-8[4] |

| Molecular Weight | 163.06 g/mol [1][5] | 163.058 g/mol [2] | 163.06 g/mol |

| Density | - | 1.213 g/cm³[2] | 1.2170 g/cm³[6] |

| Boiling Point | - | 153.7°C at 760 mmHg[2] | 47 - 51°C at 16 mmHg[6] |

| Flash Point | - | 43.2°C[2] | 54°C (closed cup) |

| Refractive Index | - | 1.472[2] | n20/D 1.465 |

Note: Specific data for this compound is limited in publicly available literature; data for isomers is provided for comparison.

Chemical Reactivity

The reactivity of this compound is characterized by the interplay between its two functional groups. The allylic bromide is susceptible to nucleophilic substitution and elimination reactions, while the double bond can undergo electrophilic addition.

Nucleophilic Substitution Reactions

As an allylic halide, this compound is highly reactive towards nucleophiles.[7] It can undergo both Sₙ1 and Sₙ2 reactions, with the reaction pathway being highly dependent on the nucleophile, solvent, and temperature.[7][8] A key consideration is the potential for allylic rearrangement, leading to a mixture of products where the nucleophile attacks at either the α-carbon or the γ-carbon.[7][8][9]

Elimination Reactions

Treatment of this compound with a strong, non-nucleophilic base can lead to elimination reactions, specifically dehydrohalogenation, to form conjugated dienes like 1,3-hexadiene.[5] The reaction typically follows an E2 mechanism, and the regioselectivity is governed by Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene.[5][10] When treated with a strong base like sodium methoxide (B1231860) in methanol, (E)-3-bromo-3-hexene undergoes dehydrobromination to yield 3-hexyne.[11][12]

Electrophilic Addition

The double bond in this compound can undergo electrophilic addition reactions with reagents such as halogens (e.g., Br₂) or hydrogen halides (e.g., HCl).[5] For instance, the addition of bromine (Br₂) would be expected to yield a tribromohexane derivative, such as 1,2,3-tribromohexane.[5]

Grignard Reagent Formation

Like other alkyl halides, this compound can react with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, 3-hexenylmagnesium bromide.[13] This organometallic reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, including aldehydes, ketones, and esters.[13] However, the formation of Grignard reagents from allylic halides can be complicated by Wurtz-type coupling side reactions.[14]

Stability and Storage

This compound is a relatively stable compound under normal conditions but is susceptible to decomposition upon exposure to heat, light, and air.[4][15] Decomposition can manifest as discoloration (turning yellow or brown) due to the formation of polymeric byproducts or the release of bromine.[15]

Table 2: Stability and Incompatibility Data

| Condition/Material | Effect on this compound | Reference |

| Heat, Light, Air | Promotes decomposition and discoloration. | [15] |

| Strong Oxidizing Agents | Incompatible; can lead to vigorous reactions. | [4][16] |

| Strong Bases | Promotes elimination reactions. | [4][16] |

To ensure the stability and purity of this compound, the following storage and handling procedures are recommended:

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, protected from direct sunlight.[6][16][17] Refrigeration is often recommended to maintain product quality.[16][18]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[16] Use non-sparking tools and take precautions against static discharge.[16][17] Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[6][16]

Experimental Protocols

Synthesis of this compound via Allylic Bromination of 1-Hexene (B165129)

This protocol describes a common method for the synthesis of this compound using N-bromosuccinimide (NBS) as the brominating agent.[5]

-

Reagents and Materials:

-

1-Hexene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-hexene in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the mixture to reflux (approximately 60-80°C) and maintain for a period sufficient to complete the reaction (monitor by TLC or GC).[5]

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

-

Grignard Reagent Formation and Reaction with an Aldehyde

This protocol outlines the formation of 3-hexenylmagnesium bromide and its subsequent reaction with benzaldehyde (B42025).[13]

-

Reagents and Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or THF

-

This compound

-

Benzaldehyde

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried, three-necked flask under an inert atmosphere.[13]

-

Add enough anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether in a dropping funnel.

-

Add a small portion of the this compound solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).[13]

-

Add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[13]

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours.[13]

-

-

Reaction with Benzaldehyde:

-

Cool the prepared Grignard reagent solution to 0°C in an ice bath.[13]

-

Slowly add a solution of benzaldehyde (1 equivalent) in anhydrous ether.[13]

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[13]

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent and purify the product by column chromatography.

-

-

Applications in Synthesis

This compound serves as a valuable precursor in the synthesis of more complex molecules. Its derivatives have applications in various fields:

-

Pharmaceutical Intermediates: It is used in the synthesis of β-blockers and anticonvulsants.[5] Cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl groups at the brominated position.[5]

-

Agrochemicals: Derivatives of this compound are utilized in the production of pesticides.[5]

-

Polymer Chemistry: It can act as a crosslinking agent in polymerization reactions, enhancing the thermal stability and flame retardancy of polymers.[5]

Conclusion

This compound is a bifunctional molecule with a rich and varied chemistry. Its utility in organic synthesis is derived from the distinct reactivity of its allylic bromide and terminal alkene functionalities. A thorough understanding of its reactivity profile, including its propensity for allylic rearrangement, and its stability under various conditions is crucial for its effective application. By adhering to the detailed protocols for synthesis, handling, and storage outlined in this guide, researchers and drug development professionals can confidently and safely utilize this compound to its full potential in the creation of novel and valuable chemical entities.

References

- 1. 3-Bromohex-1-ene | C6H11Br | CID 19963847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. This compound (54684-73-0) for sale [vulcanchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. E 3 bromo 3 hexene when treated with CH3O in CH3OH class 11 chemistry JEE_Main [vedantu.com]

- 12. When E3bromo3hexene treated with CH3O in CH3OH The class 11 chemistry CBSE [vedantu.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. airgas.com [airgas.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reaction Mechanisms of 3-Bromo-1-hexene in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-hexene is a secondary allylic halide that serves as a versatile intermediate in organic synthesis. Its reactivity is characterized by a complex interplay of substitution (SN1, SN2) and elimination (E1, E2) pathways, further complicated by the potential for allylic rearrangements (SN1', SN2'). Understanding and controlling these competing reaction mechanisms is crucial for achieving desired synthetic outcomes. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, supported by data presentation, detailed experimental protocols, and mechanistic pathway visualizations.

Introduction

The presence of a bromine atom adjacent to a carbon-carbon double bond in this compound confers unique reactivity upon the molecule. The allylic position enhances the rate of both nucleophilic substitution and elimination reactions due to the stabilization of intermediates and transition states through resonance. Consequently, predicting the major product of a reaction involving this compound requires a thorough understanding of the substrate's structure, the nature of the nucleophile or base, the solvent, and the reaction temperature.

Core Reaction Mechanisms

This compound can undergo four primary reaction mechanisms: SN1, SN2, E1, and E2. The competition between these pathways is a key consideration in synthetic planning.

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile.

-

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a resonance-stabilized allylic carbocation intermediate.[1] The rate of the reaction is dependent only on the concentration of the substrate. Polar protic solvents, such as water and ethanol (B145695), favor the SN1 pathway by stabilizing the carbocation intermediate.[2] Due to the planar nature of the carbocation, racemization is expected if the starting material is chiral. A significant feature of the SN1 reaction of allylic halides is the potential for the nucleophile to attack at either end of the allylic system, leading to a mixture of the direct substitution product (3-substituted-1-hexene) and the allylic rearranged product (1-substituted-2-hexene).[3]

-

SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. Polar aprotic solvents, such as acetone (B3395972) or DMSO, and strong, non-basic nucleophiles favor the SN2 pathway.[2] This mechanism typically leads to an inversion of stereochemistry at the reaction center.

Elimination Reactions (E1 and E2)

Elimination reactions result in the formation of a double bond through the removal of a hydrogen atom and the bromide ion from adjacent carbon atoms.

-

E1 (Elimination Unimolecular): This two-step mechanism shares the same initial step as the SN1 reaction: the formation of a carbocation intermediate. In a subsequent step, a weak base (often the solvent) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a diene. E1 reactions are favored by polar protic solvents and higher temperatures.

-

E2 (Elimination Bimolecular): This is a one-step, concerted mechanism where a strong base removes a proton from a carbon adjacent to the carbon bearing the bromine, and the bromide ion departs simultaneously, forming a diene. The E2 mechanism requires an anti-periplanar arrangement of the proton and the leaving group. Strong, bulky bases, such as potassium tert-butoxide, strongly favor the E2 pathway.[4]

Allylic Rearrangement (SN1' and SN2')

A hallmark of reactions involving allylic systems is the potential for the double bond to migrate, a phenomenon known as allylic rearrangement.[3]

-

SN1' Mechanism: The resonance-stabilized allylic carbocation formed in the SN1 pathway has two electrophilic centers. Nucleophilic attack at the carbon remote from the initial leaving group position (C1) results in the SN1' product (1-substituted-2-hexene).

-

SN2' Mechanism: In this concerted mechanism, the nucleophile attacks the carbon at the end of the double bond (C1) while the double bond shifts and the leaving group departs from the allylic carbon (C3). This pathway is also favored by strong nucleophiles and can compete with the direct SN2 reaction.[1]

Data Presentation

While specific kinetic and product distribution data for this compound are not extensively available in the literature, data from the synthesis of bromohexene isomers via allylic bromination of 1-hexene (B165129) with N-bromosuccinimide (NBS) provides insight into the relative stability and formation of these compounds.

Table 1: Product Distribution from the Allylic Bromination of 1-Hexene with NBS [2]

| Product | Structure | Relative Percentage (%) |

| 1-Bromo-2-hexene (E/Z mixture) | CH₃CH₂CH=CHCH₂Br | 56 |

| This compound | CH₃CH₂CH₂CH(Br)CH=CH₂ | 10 |

| Bromocyclohexane (from solvent) | C₆H₁₁Br | 33 |

This data illustrates the formation of this compound as a minor product in this specific reaction, with the rearranged isomer being the major product.

Experimental Protocols

The following are representative experimental protocols that can be adapted for studying the reactions of this compound.

Protocol for SN1 Solvolysis

This protocol is adapted for the solvolysis of this compound in ethanol to study the SN1 and E1 pathways.

Materials:

-

This compound

-

Absolute ethanol

-

Standardized sodium hydroxide (B78521) solution

-

Phenolphthalein (B1677637) indicator

-

Ice-cold deionized water

-

Thermostatic water bath

-

Conical flasks, pipettes, burette

Procedure:

-

Prepare a 0.1 M solution of this compound in absolute ethanol.

-

Place 100.0 mL of the solution in a conical flask and equilibrate in a thermostatic water bath at a constant temperature (e.g., 50 °C).

-

At regular time intervals (e.g., every 20 minutes), withdraw a 10.0 mL aliquot of the reaction mixture and quench the reaction by adding it to a conical flask containing ice-cold deionized water.

-

Titrate the liberated hydrobromic acid (HBr) with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.

-

The concentration of the reacted alkyl halide at each time point can be calculated from the volume of NaOH used.

-

The products (3-ethoxy-1-hexene, 1-ethoxy-2-hexene, and elimination products) can be identified and quantified by GC-MS analysis of the reaction mixture at the end of the experiment.

Protocol for SN2 Reaction with an Alkoxide

This protocol is for the reaction of this compound with a strong, non-bulky nucleophile/base like sodium ethoxide in ethanol, which can lead to a competition between SN2 and E2 reactions.

Materials:

-

This compound

-

Sodium metal

-

Absolute ethanol

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 equivalent) to absolute ethanol.

-

Cool the sodium ethoxide solution to 0 °C in an ice bath.

-

Add this compound (1.0 equivalent) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Analyze the product mixture by GC-MS to determine the ratio of substitution (3-ethoxy-1-hexene and 1-ethoxy-2-hexene) to elimination (dienes) products.

Mandatory Visualizations

The following diagrams illustrate the key reaction pathways of this compound.

Caption: Competing SN1 and E1 pathways for this compound.

Caption: Competing SN2/SN2' and E2 pathways for this compound.

References

An In-depth Technical Guide to the Key Applications of 3-Bromo-1-hexene in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-hexene is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive allylic bromide and a terminal double bond, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core applications of this compound, with a focus on its utility in the construction of complex molecular architectures relevant to pharmaceutical and agrochemical development.

Core Applications

The reactivity of this compound is primarily centered around two key functionalities: the carbon-bromine bond, which readily participates in nucleophilic substitution and organometallic reactions, and the carbon-carbon double bond, which can be further functionalized. This dual reactivity makes it a strategic starting material for a variety of synthetic transformations.

Grignard Reagent Formation and Subsequent Reactions

The facile conversion of this compound to its corresponding Grignard reagent, 3-hexenylmagnesium bromide, is one of its most powerful applications. This organometallic intermediate is a potent nucleophile that reacts with a wide array of electrophiles to form new carbon-carbon bonds.[1]

Experimental Protocol: Formation of 3-Hexenylmagnesium Bromide [1]

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

-

Reagents:

-

Magnesium turnings (1.2 equivalents)

-

This compound (1.0 equivalent)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

A small crystal of iodine (as an activator)

-

-

Procedure:

-

Place the magnesium turnings and the iodine crystal in the flask under an inert atmosphere.

-

Add a small amount of the anhydrous solvent to cover the magnesium.

-

Prepare a solution of this compound in the anhydrous solvent in the dropping funnel.

-

Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

-

Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Key Considerations:

-

Wurtz Coupling: A significant side reaction is the Wurtz coupling of the Grignard reagent with unreacted this compound, leading to the formation of 1,5-dodecadiene. This can be minimized by slow addition of the halide and maintaining a dilute solution.[1]

-

Allylic Rearrangement: As an allylic Grignard reagent, 3-hexenylmagnesium bromide can exist in equilibrium with its rearranged isomer, 1-hexen-3-ylmagnesium bromide. The position of this equilibrium and the regioselectivity of subsequent reactions can be influenced by the solvent and the nature of the electrophile.

Table 1: Representative Reactions of 3-Hexenylmagnesium Bromide with Electrophiles

| Electrophile | Product Type | General Yield Range | Reference |

| Aldehydes (e.g., Benzaldehyde) | Secondary Allylic Alcohols | Good to Excellent | [1] |

| Ketones (e.g., Acetone) | Tertiary Allylic Alcohols | Good to Excellent | [2] |

| Epoxides (e.g., Ethylene Oxide) | Primary Homoallylic Alcohols | Good | [3] |

| Carbon Dioxide | Carboxylic Acids | Good | [3] |

Experimental Protocol: Reaction of 3-Hexenylmagnesium Bromide with Benzaldehyde (B42025) [1]

-

Apparatus: Standard glassware for inert atmosphere reactions.

-

Reagents:

-

3-Hexenylmagnesium bromide solution (1.1 equivalents)

-

Benzaldehyde (1.0 equivalent)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

-

Procedure:

-

Cool the prepared 3-Hexenylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of benzaldehyde in the anhydrous solvent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography.

-

Caption: Workflow for the formation of 3-hexenylmagnesium bromide and its subsequent reaction with an electrophile.

Cross-Coupling Reactions

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of the hexenyl moiety onto a wide range of aromatic and vinylic systems.

The Suzuki-Miyaura coupling reaction involves the reaction of this compound with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[4] This reaction is highly versatile and tolerates a wide range of functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling of (Z)-3-Bromo-1-hexene with 4-Methylphenylboronic Acid [4]

-

Apparatus: Schlenk flask and standard glassware for inert atmosphere reactions.

-

Reagents:

-

(Z)-3-Bromo-1-hexene (1.0 equivalent)

-

4-Methylphenylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.08 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Toluene/Water (4:1 mixture)

-

-

Procedure:

-

To a Schlenk flask, add (Z)-3-Bromo-1-hexene, 4-methylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

After cooling, dilute the reaction mixture with diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of this compound.

The Heck reaction couples this compound with an alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base. This reaction typically forms a new carbon-carbon bond at the less substituted end of the double bond of the coupling partner.

General Experimental Protocol: Heck Reaction of this compound with Methyl Acrylate

-

Apparatus: Schlenk tube or a sealed reaction vessel.

-

Reagents:

-

This compound (1.0 equivalent)

-

Methyl acrylate (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

A phosphine (B1218219) ligand (e.g., Triphenylphosphine, 0.04 equivalents)

-

A base (e.g., Triethylamine or Potassium carbonate, 2.0 equivalents)

-

Anhydrous solvent (e.g., DMF, Acetonitrile, or Toluene)

-

-

Procedure:

-

Combine this compound, the palladium catalyst, the phosphine ligand, and the base in the reaction vessel under an inert atmosphere.

-

Add the anhydrous solvent, followed by the methyl acrylate.

-

Seal the vessel and heat the reaction mixture to 80-120 °C for several hours, monitoring the progress by TLC or GC.

-

After completion, cool the reaction mixture and filter to remove the precipitated salts.

-

Extract the product into an organic solvent, wash with water and brine, and dry over a drying agent.

-

Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

-

Table 2: Expected Products and General Yields for Heck Reactions with this compound

| Alkene Partner | Expected Product | General Yield Range |

| Methyl acrylate | Methyl (E)-2,6-nonadienoate | Moderate to Good |

| Styrene | (E)-1-Phenyl-1,4-octadiene | Moderate to Good |

Allylic Substitution Reactions

The allylic nature of the bromide in this compound makes it susceptible to nucleophilic substitution reactions. These reactions can proceed through either an Sₙ2 or Sₙ2' mechanism, leading to direct or rearranged substitution products, respectively. The choice of nucleophile, solvent, and reaction conditions can influence the regioselectivity of the reaction.

Experimental Protocol: N-Alkylation of Aniline (B41778) with this compound

-

Apparatus: Round-bottom flask with a magnetic stirrer.

-

Reagents:

-

This compound (1.0 equivalent)

-

Aniline (1.2 equivalents)

-

A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine, 1.5 equivalents)

-

Anhydrous solvent (e.g., DMF or Acetonitrile)

-

-

Procedure:

-

Dissolve aniline and the base in the anhydrous solvent in the round-bottom flask.

-

Add this compound dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the product by column chromatography.

-

References

Methodological & Application

Application Notes and Protocols for the Formation of Hex-1-en-3-ylmagnesium Bromide from 3-Bromo-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the Grignard reagent, hex-1-en-3-ylmagnesium bromide, from 3-bromo-1-hexene. Grignard reagents are potent nucleophiles integral to carbon-carbon bond formation in organic synthesis. The synthesis of Grignard reagents from allylic halides such as this compound presents unique challenges, primarily the competing Wurtz coupling side reaction. This guide outlines optimized reaction conditions to maximize the yield of the desired Grignard reagent while minimizing the formation of the dimeric byproduct. Detailed protocols for the synthesis and subsequent quantitative analysis by titration are provided.

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are fundamental tools in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds by reacting with a wide variety of electrophiles. The preparation of these reagents involves the reaction of an organic halide with magnesium metal in an ethereal solvent. While conceptually straightforward, the synthesis of Grignard reagents from allylic halides like this compound is often complicated by the Wurtz coupling side reaction, which leads to the formation of a homocoupled dimer. Careful control of reaction parameters such as solvent, temperature, and reactant concentration is crucial for maximizing the yield of the desired organometallic reagent.

Key Reaction Parameters and Side Reactions

The formation of hex-1-en-3-ylmagnesium bromide is highly sensitive to experimental conditions. The primary competing reaction is the Wurtz coupling, where two molecules of the allylic bromide couple to form a C-C bond.

-

Solvent: Anhydrous ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) are essential. THF is often preferred for the formation of Grignard reagents from less reactive halides and can influence the rate of the desired reaction versus the side reaction.

-

Temperature: The reaction is exothermic and typically initiated at room temperature. Gentle reflux may be observed during the addition of the alkyl halide. Maintaining a controlled temperature is important to manage the reaction rate.

-

Concentration: Slow, dropwise addition of a dilute solution of this compound to the magnesium turnings helps to maintain a low concentration of the halide in the reaction mixture. This condition generally favors the formation of the Grignard reagent over the bimolecular Wurtz coupling.

-

Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation is necessary to initiate the reaction and can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

Data Presentation

While specific quantitative data for the Grignard formation from this compound is not extensively available in the literature, the following table provides representative yields for a similar allylic halide, allyl bromide, and a comparable alkyl halide, 1-bromohexane, under different conditions to illustrate the influence of the solvent and the potential extent of the Wurtz coupling side reaction.

| Substrate | Solvent | Temperature (°C) | Grignard Reagent Yield (%) | Wurtz Coupling Product Yield (%) | Reference |

| Allyl Bromide | Diethyl Ether | Reflux | 79-89 | Not specified, but minimized by slow addition | [1] |

| 1-Bromohexane | Diethyl Ether | Reflux | ~82 | ~9 | [2] |

| Allyl Bromide | THF | Room Temp | Lower yields due to increased Wurtz coupling | Can be the major product without careful control | [3] |

Note: The formation of the Wurtz coupling product is highly dependent on the reaction conditions, especially the rate of addition of the alkyl halide. For allylic systems, THF can sometimes lead to a higher proportion of the coupling product compared to diethyl ether if the reaction is not carefully controlled.

Experimental Protocols

Protocol 1: Formation of Hex-1-en-3-ylmagnesium Bromide

This protocol describes the synthesis of hex-1-en-3-ylmagnesium bromide from this compound.

Materials:

-

Magnesium turnings

-

This compound (freshly distilled)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal

-

Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel (all oven-dried)

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

Procedure:

-

Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of nitrogen or argon throughout the experiment.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool to room temperature. This process helps to activate the magnesium surface.

-

Initial Solvent Addition: Add enough anhydrous diethyl ether or THF to just cover the magnesium turnings.

-

Preparation of Halide Solution: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Initiation: Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the stirring magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle bubbling. If the reaction does not start, gentle warming of the flask may be necessary.

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux of the solvent.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray/brown solution is the Grignard reagent.

Protocol 2: Titration of Hex-1-en-3-ylmagnesium Bromide

This protocol details the determination of the molar concentration of the prepared Grignard reagent using an iodine-based titration.

Materials:

-

Iodine (I₂)

-

Anhydrous lithium chloride (LiCl)

-

Anhydrous tetrahydrofuran (THF)

-

The prepared hex-1-en-3-ylmagnesium bromide solution

-

Dry glassware (vials, syringes)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Prepare Titration Solution: In a flame-dried vial under an inert atmosphere, accurately weigh approximately 100 mg of iodine. Dissolve the iodine in 1.0 mL of a 0.5 M solution of anhydrous LiCl in anhydrous THF. The solution will be a dark brown color.

-

Cool the Titration Solution: Cool the iodine solution to 0 °C in an ice bath.

-

Titration: Slowly add the prepared Grignard reagent solution dropwise to the stirred iodine solution using a 1 mL syringe.

-

Endpoint Determination: Continue the addition until the dark brown color of the iodine disappears and the solution becomes colorless (or a light yellow). The disappearance of the iodine color indicates the endpoint of the titration.

-

Calculation: Record the volume of the Grignard reagent solution added. The molarity of the Grignard reagent can be calculated using the following formula:

Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)

where moles of I₂ = (mass of I₂ in g) / (253.8 g/mol )

-

Repeat: For accuracy, it is recommended to perform the titration in duplicate or triplicate and average the results.

Visualizations

Caption: Reaction pathway for Grignard reagent formation.

Caption: Workflow for Grignard synthesis and titration.

References

Application Note & Protocol: Nucleophilic Substitution Reactions of 3-Bromo-1-hexene

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-1-hexene is a secondary allylic halide, a class of organic compounds known for its heightened reactivity in nucleophilic substitution reactions. This increased reactivity is due to the adjacent carbon-carbon double bond, which can stabilize both the transition state in an S(_N)2 reaction and the carbocation intermediate in an S(_N)1 reaction.[1] Consequently, this compound can undergo substitution through both mechanisms, and the dominant pathway is highly dependent on the reaction conditions.[1]

A primary challenge in working with this substrate is managing the competition between S(_N)1 and S(_N)2 pathways, as well as the competing elimination (E2) reactions.[2] Furthermore, reactions proceeding through an S(_N)1 mechanism, or under certain S(_N)2' conditions, can lead to allylic rearrangement, resulting in a mixture of constitutional isomers.[2]

This document provides detailed protocols for directing the nucleophilic substitution of this compound towards either a selective S(_N)2 or a characteristic S(_N)1 pathway by carefully controlling the choice of nucleophile and solvent.

Competing Reaction Pathways

The reaction of this compound with a nucleophile can proceed via several competing pathways. The choice of reagents and conditions is critical to favor the desired product. The primary pathways include the direct bimolecular substitution (S(_N)2), the unimolecular substitution (S(_N)1) which involves a resonance-stabilized allylic carbocation, and the bimolecular elimination (E2), which is favored by strong, bulky bases.

Caption: Competing pathways for this compound reactions.

Data Presentation: Factors Influencing Reaction Mechanism

The outcome of the nucleophilic substitution reaction on this compound is dictated by several key experimental factors. The following table summarizes these dependencies.

| Parameter | Favors S(N)2 Pathway | Favors S(_N)1 Pathway | Favors E2 Pathway |

| Nucleophile | Strong, non-basic (e.g., N₃⁻, CN⁻, I⁻)[3][4][5] | Weak (e.g., H₂O, ROH)[1] | Strong, sterically hindered base (e.g., t-BuO⁻)[2] |

| Substrate | Secondary allylic - viable pathway[6] | Secondary allylic - readily forms stable carbocation[1] | Secondary halide - susceptible to elimination[2] |

| Solvent | Polar aprotic (e.g., Acetone, DMSO, DMF)[2] | Polar protic (e.g., Ethanol (B145695), Methanol, Water)[2] | Less polar solvents can favor E2 |

| Temperature | Lower temperatures[2] | Generally insensitive to temperature changes | Higher temperatures[2] |

| Stereochemistry | Inversion of configuration at the chiral center | Racemization[7] | N/A |

| Rearrangement | Less common, but S(_N)2' possible[2] | Allylic rearrangement is likely, leading to a mixture of products[1] | N/A |

Experimental Protocols

The following protocols provide detailed methodologies for achieving either a selective S(_N)2 or a typical S(_N)1 reaction with this compound.

Protocol 1: S(_N)2-Selective Synthesis of 3-Azido-1-hexene

This protocol utilizes a strong, non-basic nucleophile (azide) in a polar aprotic solvent to favor the S(_N)2 pathway, minimizing elimination and rearrangement side reactions.[3]

Materials:

-

This compound (1.63 g, 10 mmol, 1.0 eq)

-

Sodium azide (B81097) (NaN₃) (0.98 g, 15 mmol, 1.5 eq)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous (40 mL)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

100 mL round-bottom flask, magnetic stir bar, condenser, nitrogen inlet

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium azide and anhydrous DMSO under a nitrogen atmosphere.

-

Stir the suspension for 10 minutes to ensure good dispersion.

-

Add this compound to the suspension via syringe.

-

Reaction: Heat the reaction mixture to 50°C using an oil bath and stir for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 50 mL of water.

-

Shake the funnel and separate the layers.

-

Wash the organic layer sequentially with 50 mL of water (twice), 50 mL of saturated aqueous sodium bicarbonate, and 50 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude 3-azido-1-hexene by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: S(_N)1-Dominant Solvolysis of this compound

This protocol uses a weak nucleophile that is also the solvent (ethanol) to promote the S(_N)1 pathway. This reaction is expected to yield a mixture of the direct substitution product (3-ethoxy-1-hexene) and the rearranged allylic product (1-ethoxy-2-hexene).[1][8]

Materials:

-

This compound (1.63 g, 10 mmol, 1.0 eq)

-

Absolute ethanol (50 mL)

-

Sodium bicarbonate (solid)

-

Diethyl ether

-

Water and Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

100 mL round-bottom flask, magnetic stir bar, reflux condenser

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in absolute ethanol.

-

Reaction: Heat the solution to a gentle reflux (approximately 78°C) using a heating mantle. Maintain the reflux with stirring for 12-24 hours. The reaction generates HBr, which can be monitored.

-

Workup:

-

Cool the reaction mixture to room temperature.

-